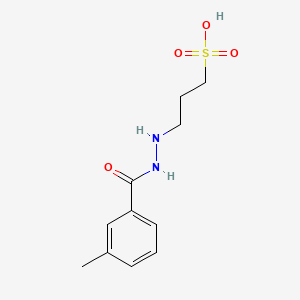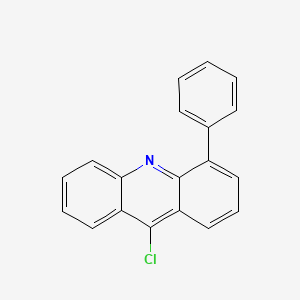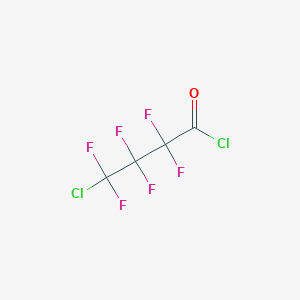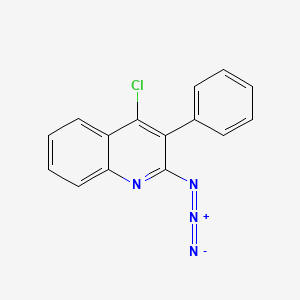
3-Nitrophenyl N,N-diphenylphosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrophenyl N,N-diphenylphosphorodiamidate is an organic compound that belongs to the class of phosphorodiamidates It is characterized by the presence of a nitrophenyl group and two diphenylphosphorodiamidate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl N,N-diphenylphosphorodiamidate typically involves the reaction of 3-nitrophenol with diphenylphosphorodiamidate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenyl N,N-diphenylphosphorodiamidate undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of 3-nitrophenol and diphenylphosphorodiamidate.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with bases like sodium hydroxide or potassium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used in hydrogenation reactions.
Major Products Formed
Hydrolysis: 3-Nitrophenol and diphenylphosphorodiamidate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Reduction: 3-Aminophenyl N,N-diphenylphosphorodiamidate.
Scientific Research Applications
3-Nitrophenyl N,N-diphenylphosphorodiamidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Nitrophenyl N,N-diphenylphosphorodiamidate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phosphorodiamidate moiety can interact with enzymes or other proteins, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl N,N-diphenylphosphorodiamidate
- 2-Nitrophenyl N,N-diphenylphosphorodiamidate
- 3-Nitrophenyl N,N-diphenylphosphorodiamidate
Uniqueness
This compound is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules
Properties
| 112750-55-7 | |
Molecular Formula |
C18H16N3O4P |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
N-[amino-(3-nitrophenoxy)phosphoryl]-N-phenylaniline |
InChI |
InChI=1S/C18H16N3O4P/c19-26(24,25-18-13-7-12-17(14-18)21(22)23)20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H,(H2,19,24) |
InChI Key |
UDFAMMLSNCSIQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)P(=O)(N)OC3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)



![7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol](/img/structure/B14317472.png)
![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)

